Cas no 1153412-93-1 (4-Chloro-6-isopropyl-2-(pyridin-2-YL)pyrimidine)

4-クロロ-6-イソプロピル-2-(ピリジン-2-イル)ピリミジンは、高純度の有機化合物であり、医薬品中間体や農薬合成において重要な役割を果たします。ピリジン環とピリミジン骨格を有する本化合物は、優れた分子安定性と反応性を兼ね備え、特にクロロ基の存在により求核置換反応への適用が可能です。イソプロピル基の立体効果により選択的合成にも適しており、創薬研究における構造最適化段階で有用です。高い結晶性を示すため精製が容易で、標準的な有機溶媒に良好な溶解性を有します。

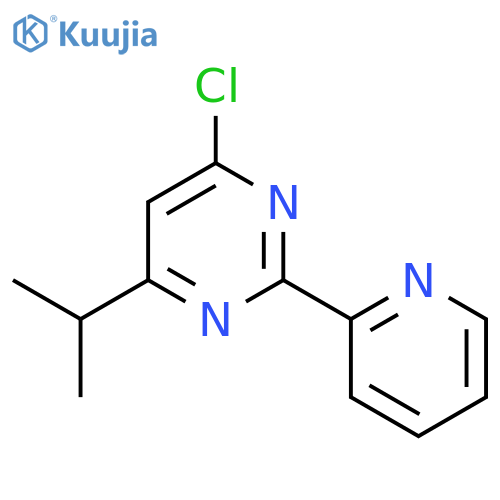

1153412-93-1 structure

商品名:4-Chloro-6-isopropyl-2-(pyridin-2-YL)pyrimidine

CAS番号:1153412-93-1

MF:C12H12ClN3

メガワット:233.696781158447

CID:2114374

4-Chloro-6-isopropyl-2-(pyridin-2-YL)pyrimidine 化学的及び物理的性質

名前と識別子

-

- 4-chloro-6-isopropyl-2-(pyridin-2-yl)pyrimidine

- 4-Chloro-6-isopropyl-2-(pyridin-2-YL)pyrimidine

-

- インチ: 1S/C12H12ClN3/c1-8(2)10-7-11(13)16-12(15-10)9-5-3-4-6-14-9/h3-8H,1-2H3

- InChIKey: LCARCRGMPXDBKW-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC(C(C)C)=NC(C2C=CC=CN=2)=N1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 222

- トポロジー分子極性表面積: 38.7

4-Chloro-6-isopropyl-2-(pyridin-2-YL)pyrimidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM317152-1g |

4-Chloro-6-isopropyl-2-(pyridin-2-yl)pyrimidine |

1153412-93-1 | 95% | 1g |

$636 | 2021-08-18 | |

| Alichem | A029198339-1g |

4-Chloro-6-isopropyl-2-(pyridin-2-yl)pyrimidine |

1153412-93-1 | 95% | 1g |

$730.32 | 2023-09-04 | |

| Chemenu | CM317152-1g |

4-Chloro-6-isopropyl-2-(pyridin-2-yl)pyrimidine |

1153412-93-1 | 95% | 1g |

$673 | 2023-02-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1758271-1g |

4-Chloro-6-isopropyl-2-(pyridin-2-yl)pyrimidine |

1153412-93-1 | 98% | 1g |

¥7140.00 | 2024-08-09 |

4-Chloro-6-isopropyl-2-(pyridin-2-YL)pyrimidine 関連文献

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

1153412-93-1 (4-Chloro-6-isopropyl-2-(pyridin-2-YL)pyrimidine) 関連製品

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬